

# An In-depth Technical Guide to 3-(Methoxymethyl)pyrrolidine: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 3-(Methoxymethyl)pyrrolidine

Cat. No.: B1322829

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## Introduction

**3-(Methoxymethyl)pyrrolidine** is a saturated heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules and approved drugs. The presence of a methoxymethyl substituent at the 3-position provides a key structural motif for derivatization and interaction with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of parent molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-(methoxymethyl)pyrrolidine**, tailored for researchers and professionals in the field of drug development.

## Chemical Structure and Properties

The chemical structure of **3-(Methoxymethyl)pyrrolidine** consists of a five-membered saturated ring containing one nitrogen atom (a pyrrolidine ring), with a methoxymethyl group attached to the carbon at the 3-position.

Molecular Structure:

Caption: 2D Chemical Structure of **3-(Methoxymethyl)pyrrolidine**

## Physicochemical Properties

A summary of the key physicochemical properties of **3-(Methoxymethyl)pyrrolidine** is presented in the table below. These properties are crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

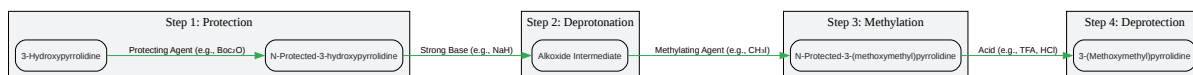
Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	[1][2]
Molecular Weight	115.17 g/mol	[1][2]
CAS Number	936940-38-4	[1]
Appearance	Colorless liquid	[3]
Boiling Point	141.9 ± 13.0 °C (Predicted)	[3]
Melting Point	-70 °C	[3]
Density	0.894 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa (Conjugate Acid)	10.13 ± 0.10 (Predicted)	[3]
Refractive Index	1.424	[3]

## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-(methoxymethyl)pyrrolidine** are not widely published in peer-reviewed journals, a plausible and commonly employed synthetic route involves the O-methylation of a corresponding hydroxylated precursor, namely 3-hydroxypyrrolidine. This transformation can be achieved via a Williamson ether synthesis.

### Proposed Synthetic Pathway: Williamson Ether Synthesis

This method involves the deprotonation of the hydroxyl group of a protected 3-hydroxypyrrolidine, followed by nucleophilic substitution with a methylating agent. A general workflow is outlined below.



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Caption: Proposed synthetic workflow for **3-(Methoxymethyl)pyrrolidine**.

#### Detailed Experimental Protocol (Hypothetical):

- **Protection of the Pyrrolidine Nitrogen:** To a solution of 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), a protecting group such as di-tert-butyl dicarbonate (Boc<sub>2</sub>O) is added in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography to yield N-Boc-3-hydroxypyrrolidine.
- **O-Methylation (Williamson Ether Synthesis):** The N-protected 3-hydroxypyrrolidine is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and treated with a strong base, such as sodium hydride, at 0 °C to form the corresponding alkoxide. A methylating agent, such as methyl iodide, is then added, and the reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched, followed by extraction and purification to give N-Boc-**3-(methoxymethyl)pyrrolidine**.
- **Deprotection:** The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent. After the reaction is complete, the acid is neutralized, and the final product, **3-(methoxymethyl)pyrrolidine**, is isolated and purified, typically by distillation under reduced pressure.

## Spectroscopic Data (Predicted)

While experimental spectra for **3-(methoxymethyl)pyrrolidine** are not readily available in public databases, predicted spectral data can provide valuable information for characterization.

**<sup>1</sup>H NMR (Predicted):**

- ~3.3-3.5 ppm (m): Protons on the carbon bearing the methoxymethyl group and the methylene group attached to the oxygen.
- ~2.8-3.2 ppm (m): Methylene protons adjacent to the nitrogen atom.
- ~3.3 ppm (s): Protons of the methyl group.
- ~1.6-2.0 ppm (m): Methylene protons at the 4-position of the pyrrolidine ring.
- Broad singlet: NH proton, chemical shift can vary depending on solvent and concentration.

**<sup>13</sup>C NMR (Predicted):**

- ~75-80 ppm: Carbon atom attached to the ether oxygen (CH-O).
- ~58-62 ppm: Methylene carbon of the methoxymethyl group (O-CH<sub>2</sub>).
- ~55-58 ppm: Methyl carbon of the methoxy group (O-CH<sub>3</sub>).
- ~45-50 ppm: Methylene carbons adjacent to the nitrogen atom (N-CH<sub>2</sub>).
- ~30-35 ppm: Methylene carbon at the 4-position.

**IR Spectroscopy (Predicted):**

- ~3300-3400 cm<sup>-1</sup> (broad): N-H stretching vibration.
- ~2850-2960 cm<sup>-1</sup>: C-H stretching vibrations of the alkyl groups.
- ~1100-1150 cm<sup>-1</sup> (strong): C-O-C stretching vibration of the ether linkage.
- ~1450-1470 cm<sup>-1</sup>: C-H bending vibrations.

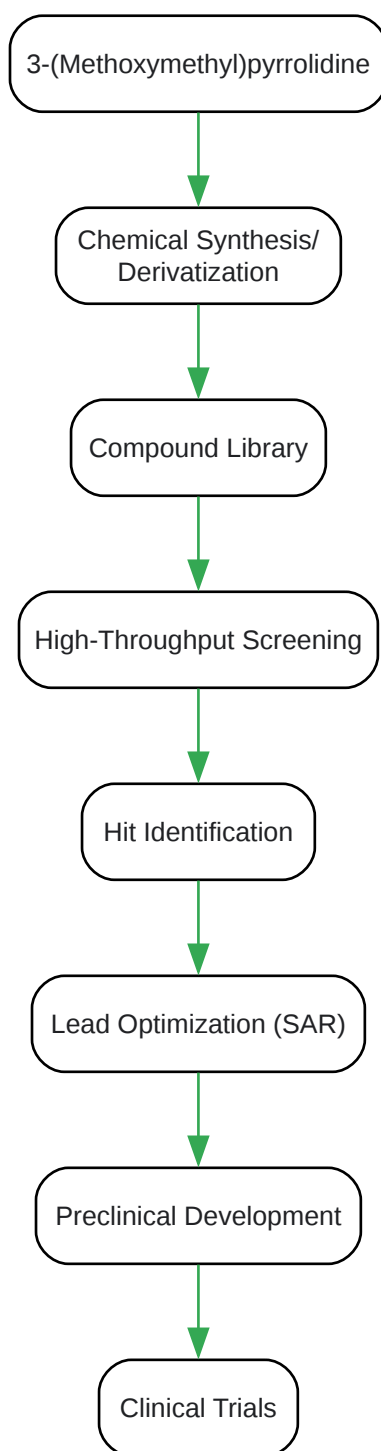
## Applications in Drug Development

The pyrrolidine scaffold is a key component in a multitude of FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.<sup>[4]</sup> **3-**

**(Methoxymethyl)pyrrolidine** serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The methoxymethyl group can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for drug-receptor interactions and pharmacokinetic profiles.

Derivatives of 3-substituted pyrrolidines have been investigated for a range of biological activities, including as ligands for serotonin and dopamine receptors, and have shown potential in the treatment of various central nervous system disorders.[5][6] The specific contribution of the 3-methoxymethyl substituent to the biological activity of a larger molecule would need to be determined on a case-by-case basis through structure-activity relationship (SAR) studies.

The general workflow for utilizing a building block like **3-(methoxymethyl)pyrrolidine** in a drug discovery program is outlined below.



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Caption: Role of **3-(Methoxymethyl)pyrrolidine** in a drug discovery pipeline.

## Conclusion

**3-(Methoxymethyl)pyrrolidine** is a valuable chiral building block with physicochemical properties that make it an attractive starting material for the synthesis of novel drug candidates. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be reasonably achieved through established synthetic methodologies. Its structural features suggest potential for modulation of biological activity when incorporated into larger molecules, making it a compound of interest for further exploration in medicinal chemistry and drug development.

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## References

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